molecular formula C12H17NO2 B8214133 4-Ethyl-2-hydroxy-N-isopropylbenzamide

4-Ethyl-2-hydroxy-N-isopropylbenzamide

Cat. No.: B8214133
M. Wt: 207.27 g/mol
InChI Key: GSQUNZZEWXBUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-hydroxy-N-isopropylbenzamide is a chemical reagent intended for research and further manufacturing applications. This product is not for human or veterinary use. Structurally, it is a benzamide derivative, a class of compounds that has shown promise in various pharmaceutical and biochemical research areas. Similar compounds, such as those featuring isopropyl and hydroxy substitutions on the benzamide ring, are investigated as potential inhibitors for enzymes like tyrosinase, which is relevant in dermatological disorders and food sciences (PMC). Other benzamide derivatives are also explored in early-stage research for their activity against histone deacetylases (HDACs), a target in oncology (Google Patents). The specific applications, research value, and mechanism of action for this compound would need to be confirmed through dedicated scientific studies. Researchers are advised to consult the relevant literature for detailed information on this compound's properties and handling.

Properties

IUPAC Name

4-ethyl-2-hydroxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-9-5-6-10(11(14)7-9)12(15)13-8(2)3/h5-8,14H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQUNZZEWXBUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)NC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Ethyl-2-hydroxy-N-isopropylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol and isopropylamine.

    Reaction Conditions: The hydroxylation of 4-ethylphenol is carried out using a suitable oxidizing agent to introduce the hydroxyl group at the second position.

    Amidation: The hydroxylated intermediate is then subjected to amidation with isopropylamine under controlled conditions to form the final product, this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Ethyl-2-hydroxy-N-isopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

    Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-Ethyl-2-hydroxy-N-isopropylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-hydroxy-N-isopropylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

4-Ethyl-2-hydroxy-N-isopropylbenzamide can be compared with similar compounds such as:

    4-Hydroxy-N-isopropylbenzamide: Lacks the ethyl group at the fourth position, which may influence its chemical and biological properties.

    2-Hydroxy-N-isopropylbenzamide: Lacks the ethyl group and has different substitution patterns, affecting its reactivity and applications.

    N-Ethyl-5-fluoro-2-hydroxy-N-isopropylbenzamide: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

The presence of the ethyl group in this compound makes it unique, potentially enhancing its stability and reactivity compared to its analogs.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 4-Ethyl-2-hydroxy-N-isopropylbenzamide?

  • Methodological Answer : Synthesis protocols should prioritize regioselectivity and functional group compatibility. For example:
  • Hydrogenation : Use Pd/C under H₂ in methanol for selective reduction of nitro or alkene groups .
  • Protection of hydroxyl groups : TIPSCl (triisopropylsilyl chloride) with Et₃N and DMAP in DMF ensures efficient protection without side reactions .
  • Coupling reactions : Methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ enables amide bond formation under mild conditions .
    Table 1 : Critical reaction steps and conditions for benzamide derivatives:
StepReagents/ConditionsPurpose
ReductionPd/C, H₂, MeOH, 18 hSelective deprotection
Hydroxyl protectionTIPSCl, Et₃N, DMAP, DMF, 3.5 hPrevent unwanted reactivity
Amide couplingMethyl 3-(chlorocarbonyl)propanoateIntroduce side-chain functionality

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR spectroscopy : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., ethyl group at δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) .
  • HPLC-MS : Detect impurities using reverse-phase C18 columns with acetonitrile/water gradients and ESI+ ionization .
  • Elemental analysis : Verify empirical formula (C₁₂H₁₇NO₂) with <0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?

  • Methodological Answer :
  • Structural modifications : Vary substituents (e.g., ethyl → cyclopropyl, isopropyl → tert-butyl) to assess steric/electronic effects on bioactivity .
  • Biological assays : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls to quantify activity changes .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :
  • Control for variables : Standardize solvent (DMSO concentration ≤0.1%), cell lines (e.g., HepG2 vs. HEK293), and assay protocols (e.g., incubation time) .
  • Dose-response curves : Use Hill slope analysis to compare EC₅₀/IC₅₀ values across studies .
  • Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers or confounding factors .

Q. How can factorial design optimize reaction conditions for synthesizing this compound analogs?

  • Methodological Answer : Implement a 2³ factorial design to test variables:
  • Factors : Temperature (80°C vs. 120°C), catalyst loading (5 mol% vs. 10 mol%), solvent polarity (DMF vs. THF).
  • Response metrics : Yield, purity, reaction time.
  • Analysis : ANOVA to identify significant interactions (e.g., high temperature + DMF improves yield by 15%) .

Theoretical and Framework-Based Questions

Q. How should researchers align their work on this compound with broader theoretical frameworks in medicinal chemistry?

  • Methodological Answer :
  • Link to enzyme inhibition theory : Investigate whether the benzamide scaffold mimics natural substrates (e.g., ATP-binding sites) using kinetic assays .
  • Thermodynamic profiling : Measure ΔG of binding via isothermal titration calorimetry (ITC) to validate hypotheses about entropy-driven interactions .

Q. What methodologies ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Detailed protocols : Document inert atmosphere requirements (e.g., N₂ for moisture-sensitive steps) and exact stoichiometry .
  • Open data sharing : Deposit NMR spectra, HPLC chromatograms, and crystallographic data in repositories like PubChem or Zenodo .

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